Product packaging for Fmoc-D-Chg-OH(Cat. No.:CAS No. 198543-96-3)

Fmoc-D-Chg-OH

Cat. No.: B557714
CAS No.: 198543-96-3
M. Wt: 379.4 g/mol
InChI Key: BWQQGHPODCJZDB-OAQYLSRUSA-N
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Description

Synthesis of Peptidomimetic Structures Incorporating the Cyclohexylglycine Moiety

The incorporation of the D-cyclohexylglycine (D-Chg) residue, facilitated by its Fmoc-protected form, is a key strategy in the design of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. mdpi.comuit.no The bulky and hydrophobic nature of the cyclohexyl side chain can significantly influence the conformational properties of the resulting peptidomimetic, often inducing specific secondary structures like β-turns or helical folds. nih.gov This structural constraint is crucial for optimizing the binding affinity and selectivity of the peptidomimetic for its biological target. americanpharmaceuticalreview.com

The synthesis of these peptidomimetics typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. drugfuture.comdiva-portal.org In this process, this compound is sequentially coupled to a growing peptide chain anchored to a solid support. drugfuture.com The Fmoc protecting group is removed with a mild base, typically piperidine, allowing for the subsequent coupling of the next amino acid. diva-portal.orgsigmaaldrich.com This iterative process allows for the precise incorporation of the D-Chg residue at specific positions within the peptide sequence. drugfuture.com

Table 1: Examples of Peptidomimetics Incorporating D-Cyclohexylglycine

Peptidomimetic ClassTherapeutic TargetRationale for D-Chg Incorporation
Integrin Antagonistsαvβ3, αvβ5, α5β1Induce bioactive conformation, enhance receptor affinity
Protease InhibitorsThrombin, Factor XaOccupy hydrophobic pockets in the active site
Anticancer PeptidesVarious cancer cell linesIncrease metabolic stability and membrane interaction

This table provides illustrative examples of how the D-Chg moiety is utilized in peptidomimetic design.

Generation of 1,2-Amino Alcohols from this compound Precursors

The reduction of the carboxylic acid functionality of N-protected amino acids, such as this compound, provides access to chiral 1,2-amino alcohols. researchgate.netbenthamopen.com These are valuable synthetic intermediates for the preparation of a variety of biologically active molecules, including peptidomimetics, enzyme inhibitors, and chiral ligands. benthamopen.com A common method for this transformation involves the activation of the carboxylic acid followed by reduction with a hydride reagent like sodium borohydride (B1222165). researchgate.netbenthamopen.com

One effective one-pot procedure utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid, forming an imidazolide (B1226674) intermediate. researchgate.netbenthamopen.com This intermediate is then reduced in situ with sodium borohydride to yield the corresponding 1,2-amino alcohol, (R)-2-(Fmoc-amino)-2-cyclohexylethanol, with high yield and retention of optical purity. researchgate.netbenthamopen.com This method is advantageous due to its mild reaction conditions, simple workup, and the use of relatively inexpensive and non-hazardous reagents. researchgate.netbenthamopen.com

Table 2: Reduction of Fmoc-Protected Amino Acids to 1,2-Amino Alcohols

Starting MaterialReducing AgentProductYield (%)
Fmoc-L-Ala-OHNaBH4/CDI(S)-2-(Fmoc-amino)propan-1-ol98
Fmoc-L-Val-OHNaBH4/CDI(S)-2-(Fmoc-amino)-3-methylbutan-1-ol>95
This compound NaBH4/CDI (R)-2-(Fmoc-amino)-2-cyclohexylethanol >95
Fmoc-L-Phe-OHNaBH4/CDI(S)-2-(Fmoc-amino)-3-phenylpropan-1-ol>95

This table is based on data from a study on the convenient reduction of α-amino acids to 1,2-amino alcohols. researchgate.net

Incorporation into Combinatorial Libraries for Structure-Activity Relationship (SAR) Studies

This compound is a valuable building block for the construction of combinatorial libraries aimed at exploring structure-activity relationships (SAR). nih.gov By systematically incorporating D-Chg and other non-canonical amino acids into a peptide or small molecule scaffold, researchers can generate a large number of diverse compounds. nih.govacs.org Screening these libraries against a biological target can rapidly identify key structural features that govern activity, selectivity, and other desirable properties. nih.gov The unique properties of the cyclohexyl side chain can help to probe the steric and hydrophobic requirements of a receptor's binding pocket. uit.no

Design Principles for Chiral and Non-Canonical Amino Acid Libraries

The design of effective combinatorial libraries relies on several key principles. To maximize the structural information obtained from screening, libraries should be designed to cover a broad range of chemical space. nih.gov This includes varying not only the side chains of the amino acids but also their stereochemistry. nih.govnih.gov The inclusion of both L- and D-amino acids, as well as other non-canonical residues like D-Chg, significantly expands the diversity of the library. nih.gov

The use of "split-mix" synthesis is a common and efficient method for generating large "one-bead one-compound" libraries. nih.govaacrjournals.org In this approach, a solid support resin is divided into multiple portions, each of which is coupled with a different amino acid. The portions are then recombined, mixed, and re-divided for the next coupling step. This process is repeated for each position of diversity, resulting in a library where each bead contains a unique compound.

Development of Hybrid Molecules and Conjugates for Targeted Research

This compound can be incorporated into hybrid molecules and conjugates designed for targeted research applications. By attaching the D-Chg-containing moiety to another functional molecule, such as a fluorescent probe, a cytotoxic agent, or a targeting ligand, researchers can create powerful tools for studying biological processes or for developing targeted therapies. nih.gov

For instance, a peptide containing D-Chg could be conjugated to a known tumor-targeting agent to enhance its delivery to cancer cells. escholarship.orgnih.gov The D-Chg residue might contribute to improved metabolic stability or enhanced binding to the target receptor. uit.no The synthesis of such conjugates often involves standard solid-phase or solution-phase coupling techniques, taking advantage of the reactive functional groups on both the D-Chg-containing fragment and the molecule to be conjugated. nih.gov

Design and Synthesis of Biologically Active Peptides

This compound is a valuable reagent for solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling peptides with specific sequences and functions. ruifuchemical.comsigmaaldrich.com The incorporation of this non-natural, D-configured amino acid can significantly influence the resulting peptide's structure, stability, and biological activity.

Antimicrobial Peptides and Analogs

The rise of antibiotic-resistant bacteria has spurred the development of novel antimicrobial agents, with antimicrobial peptides (AMPs) emerging as a promising class. The inclusion of D-amino acids like D-cyclohexylglycine (D-Chg) can enhance the stability of these peptides against enzymatic degradation by proteases, a common bacterial defense mechanism. chempep.comnih.gov While specific studies detailing the use of this compound in AMPs are not extensively available in the provided search results, the general principle of using D-amino acids to improve proteolytic resistance is well-established. chempep.comnih.gov The hydrophobic cyclohexyl group of D-Chg can also contribute to the peptide's interaction with and disruption of bacterial membranes, a key mechanism of action for many AMPs. nih.gov

Peptides for Targeting Specific Cellular Pathways

The precise targeting of cellular pathways is a fundamental goal in chemical biology and drug discovery. explorationpub.com Peptides, with their high specificity and affinity for biological targets, are excellent candidates for this purpose. explorationpub.com The incorporation of this compound can be instrumental in designing peptides that modulate specific protein-protein interactions (PPIs), which are central to many signaling pathways. explorationpub.com The steric bulk of the D-Chg residue can be strategically employed to disrupt or stabilize specific conformations required for PPIs. While direct examples of this compound in this context are not explicitly detailed in the search results, the use of D-amino acids and unnatural amino acids to enhance the stability and in vivo efficacy of targeting peptides is a recognized strategy. nih.gov

Enzyme Inhibitors and Their Derivatives

Enzyme inhibitors are critical tools for studying enzyme function and serve as leads for drug development. Peptidomimetic inhibitors, which mimic the structure of natural peptide substrates, often incorporate non-natural amino acids to enhance their inhibitory potency and metabolic stability. ruifuchemical.comnih.gov The D-configuration and the bulky cyclohexyl side chain of D-Chg make this compound a valuable building block for creating potent and selective enzyme inhibitors. ruifuchemical.comnih.gov The D-amino acid can confer resistance to proteolysis, prolonging the inhibitor's half-life in a biological system. chempep.com Although specific examples of this compound in enzyme inhibitors are not detailed, its utility in synthesizing peptidomimetics suggests its potential in this area. ruifuchemical.com

Contribution to Drug Discovery and Development Platforms as a Building Block

This compound serves as a versatile building block in drug discovery and development platforms. ruifuchemical.com Its use in solid-phase peptide synthesis allows for the rapid generation of diverse peptide libraries, which can be screened for various biological activities. ruifuchemical.comnih.gov The incorporation of D-Chg can introduce conformational constraints and increase the chemical diversity of these libraries, enhancing the probability of identifying lead compounds. The improved stability against enzymatic degradation conferred by D-amino acids is a significant advantage in developing peptide-based therapeutics with favorable pharmacokinetic properties. chempep.com

Role in the Engineering of Peptide-Based Self-Assembling Systems

Peptide-based self-assembly is a powerful strategy for creating novel nanomaterials with applications in drug delivery, tissue engineering, and diagnostics. nih.govacs.org The Fmoc group itself is known to promote self-assembly through π-π stacking interactions. rsc.orgreading.ac.uk

Application in Molecular Encoding and Data Storage Research

The field of molecular data storage is an emerging area of science focused on using polymers to store information at a density far exceeding current magnetic and optical media. The fundamental concept involves creating sequence-defined polymers where each monomer unit, or a combination thereof, represents a piece of information, analogous to the 0s and 1s of binary code. acs.org

The synthesis of these information-containing macromolecules relies on building a "monomer alphabet" that is diverse enough to encode complex data efficiently. acs.org While natural biopolymers like DNA use a four-letter alphabet (A, T, C, G), synthetic polymers can employ a much larger set of building blocks. This is where unnatural amino acids, such as D-cyclohexylglycine, present significant potential. The use of a complex monomer alphabet, including non-canonical amino acids, allows for the creation of sequence-defined polymers for information storage. acs.orgresearchgate.net

This compound is a candidate for this application for several key reasons:

Structural Uniqueness: Its D-configuration and bulky cyclohexyl side chain distinguish it from the 20 proteinogenic amino acids, making it an ideal component for an expanded monomer alphabet. researchgate.net

Synthetic Accessibility: The Fmoc protecting group is standard in solid-phase peptide synthesis (SPPS), allowing for the precise and controlled incorporation of D-cyclohexylglycine into a polymer chain. mdpi.com This iterative, step-by-step synthesis is essential for writing information into the molecule's sequence. acs.org

Enhanced Information Density: By incorporating both L- and D-enantiomers and other structural variants of amino acids, the information storage capacity of a polymer can be significantly increased without drastically complicating the synthesis or sequencing chemistry. researchgate.net

While the direct application of this compound in a market-ready molecular storage device is still in the research and development phase, its properties align with the core requirements for creating next-generation, high-density data storage technologies. acs.orgnih.gov

Integration into Materials Science for Novel Biomaterials and Nanostructures

The Fmoc group is not just a protective moiety for synthesis; it is a powerful driver of molecular self-assembly. nih.govreading.ac.uk This property is extensively exploited in materials science to create novel biomaterials, particularly hydrogels and nanostructures, from simple peptide-based building blocks. The process is primarily governed by a combination of non-covalent interactions. frontiersin.org

The key interactions driving the self-assembly of Fmoc-amino acids like this compound are:

π-π Stacking: The large, planar fluorenyl rings of the Fmoc groups have a strong tendency to stack on top of each other, creating a stable, core-like structure. frontiersin.orgrsc.org

Hydrogen Bonding: The amino acid backbones form intermolecular hydrogen bonds, leading to the formation of β-sheet-like arrangements, which extend into long nanofibers. nih.gov

Hydrophobic and Side-Chain Interactions: The amino acid side chain plays a critical role in modulating the assembly process. The bulky and hydrophobic cyclohexyl group of D-Chg contributes significant van der Waals and hydrophobic interactions, influencing the packing of the molecules, the morphology of the resulting nanostructures, and the mechanical properties of the final material. nih.govacs.org

These nanofibers can entangle and trap large amounts of water, resulting in the formation of a hydrogel—a porous, biocompatible, and water-swollen network. mdpi.comfrontiersin.org These hydrogels are being researched for a variety of biomedical applications, including as scaffolds for tissue engineering and as vehicles for controlled drug delivery. nih.govnih.gov The properties of the hydrogel, such as stiffness and stability, can be tuned by changing the amino acid sequence or by co-assembling different Fmoc-amino acid derivatives. frontiersin.org

Fmoc-Peptide Systems and Resulting Nanostructures

rsc.orgnih.govfrontiersin.orgnih.govnih.govacs.org
Fmoc-Peptide/Amino Acid SystemPrimary Driving InteractionsResulting Nanostructure/BiomaterialKey Research Finding/ApplicationReference
Fmoc-Dipeptides (General)π-π stacking (Fmoc), H-bonding (peptide backbone)Nanofibers, HydrogelsThe ability to form hydrogels is highly dependent on the amino acid sequence and pH, enabling the creation of stimuli-responsive materials.
Fmoc-Tyrosine (Fmoc-Y)π-π stacking, H-bondingSelf-similar hydrogel networkGelation can be initiated by a gradual pH drop, allowing for the study of network formation dynamics via microrheology.
Fmoc-Tripeptide (Fmoc-FFY)π-π stacking, Hydrophobic interactionsAntibacterial Hydrogel CoatingEnzyme-triggered self-assembly on a surface creates a coating that inhibits the growth of Gram-positive bacteria like S. aureus.
Fmoc-Depsipeptidesπ-π stacking, H-bonding (reduced), Hydrophobic interactionsNanofibers, Hydrolytically sensitive hydrogelsIncorporating ester bonds into the backbone creates materials with faster degradation profiles, which can be tuned by sequence and ionic strength.
This compound (Principle)π-π stacking, H-bonding, Bulky hydrophobic side-chain interactionsPredicted to form stable nanofibers and hydrogelsThe bulky cyclohexyl side chain is expected to significantly influence molecular packing, leading to materials with distinct mechanical properties.

Research on Antifungal Peptides and Their Derivatives

The rise of drug-resistant fungal infections necessitates the development of new antifungal agents with novel mechanisms of action. frontiersin.org Antimicrobial peptides (AMPs) are a promising class of therapeutics, and synthetic derivatives incorporating unnatural amino acids are being actively researched to enhance their potency and stability. mdpi.com

This compound is used as a building block in the synthesis of such antifungal peptides. The incorporation of D-cyclohexylglycine can significantly influence the biological activity of the resulting peptide. Research has shown that increasing the hydrophobicity of a peptide can enhance its antimicrobial potency. The bulky, non-polar cyclohexyl side chain of D-Chg serves this purpose effectively.

Key research findings include:

Temporin Analogues: In a study on analogues of the amphibian antimicrobial peptide temporin-1DRa, replacing leucine (B10760876) residues with the more hydrophobic cyclohexylglycine resulted in a two-fold increase in antimicrobial potency.

Bicyclic Guanidines: A synthetic combinatorial library was screened to find new agents effective against opportunistic fungi. nih.gov Potent individual bicyclic guanidines were identified that showed significant activity against Candida albicans and Cryptococcus neoformans. nih.govnih.gov D-cyclohexylglycine was a key building block in the most active compounds identified from the library. nih.gov The synthesis involved creating resin-bound dipeptides, which included D-cyclohexylglycine, followed by acylation, reduction, and cyclization steps. nih.gov

These studies demonstrate that the unique structural features of D-cyclohexylglycine—its hydrophobicity and steric bulk—can be strategically employed to design more effective antifungal agents.

Research on Antifungal Peptides Incorporating D-Cyclohexylglycine

nih.govnih.gov
Peptide/Compound ClassTarget Organism(s)Role of (D)-CyclohexylglycineKey FindingReference
Temporin-1DRa AnaloguesVarious microorganismsIncreases hydrophobicity of the peptide.Substitution with cyclohexylglycine led to a 2-fold increase in antimicrobial potency.
Bicyclic GuanidinesCandida albicans, Cryptococcus neoformansUsed as a building block (R2 and R3 positions) in a combinatorial library.Potent antifungal compounds were identified where D-cyclohexylglycine was a component of the most active structures.

Development of Targeted Antitumor Agents

This compound is the precursor used in solid-phase synthesis to incorporate this unique amino acid into tumor-targeting peptide sequences.

Notable research in this area includes:

Ovarian Cancer Targeting Peptides: Through the screening of "one-bead one-compound" combinatorial libraries, specific cyclic peptides have been discovered that bind preferentially to human ovarian cancer cell lines. aacrjournals.org One of the identified motifs, found within the peptide c-Nle-D-Chg-YMc, incorporates D-cyclohexylglycine (Chg). nih.gov The inclusion of D-amino acids and cyclic structures is a known strategy to increase resistance to proteolysis, a critical factor for in vivo applications. aacrjournals.org

Platinum Anticancer Complexes: Researchers have synthesized and tested new platinum (Pt) complexes for cancer therapy, moving beyond traditional drugs like cisplatin. nih.gov In one study, two novel Pt(II) complexes were created using cyclohexylglycine as a bidentate ligand. nih.govacs.org These complexes were tested against the HCT116 human colon cancer cell line. One of the complexes, [Pt(NH₃)₂(L)]NO₃, showed a higher inhibitory effect than the clinically used drug carboplatin (B1684641), with an IC₅₀ value of 35.51 µM compared to 51.94 µM for carboplatin. nih.govacs.org Using amino acid derivatives like cyclohexylglycine as ligands can increase the stability and solubility of these metal complexes. nih.gov

Research on Antitumor Agents Incorporating D-Cyclohexylglycine

aacrjournals.orgnih.govnih.govacs.orgnih.govacs.org
Agent ClassCancer TargetRole of D-Cyclohexylglycine (D-Chg)Key Research FindingReference
Cyclic Peptides (e.g., c-Nle-D-Chg-YMc)Human Ovarian Cancer CellsComponent of a specific targeting motif.Identified from a combinatorial library as a ligand that binds preferentially to ovarian cancer cell lines (e.g., CaOV-3, SKOV-3).
Platinum (II) Complex [Pt(NH₃)₂(L)]NO₃Human Colon Cancer (HCT116 cell line)Serves as a bidentate ligand for the platinum center.Exhibited higher cytotoxicity (IC₅₀ = 35.51 µM) against HCT116 cells compared to carboplatin (IC₅₀ = 51.94 µM).
Platinum (II) Complex [Pt(bipy)(L)]NO₃Human Colon Cancer (HCT116 cell line)Serves as a bidentate ligand for the platinum center.Showed cytotoxic activity with an IC₅₀ value of 51.33 µM against HCT116 cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25NO4 B557714 Fmoc-D-Chg-OH CAS No. 198543-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h4-7,10-13,15,20-21H,1-3,8-9,14H2,(H,24,27)(H,25,26)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQQGHPODCJZDB-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426274
Record name Fmoc-D-Chg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198543-96-3
Record name Fmoc-D-Chg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Coupling Reagent Selection:

The choice of coupling reagent is paramount in suppressing racemization. While highly reactive reagents can accelerate peptide bond formation, they can also increase the risk of oxazolone (B7731731) formation. luxembourg-bio.com

Uronium/Guanidinium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used. Studies on the racemization of Phenylglycine (Phg), an amino acid structurally similar to Chg, showed that HATU provided slightly better results than HBTU and PyBOP. luxembourg-bio.com The best performance in suppressing racemization was achieved with COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), a third-generation uronium coupling reagent. luxembourg-bio.com

Carbodiimides: The use of carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), in conjunction with racemization-suppressing additives is a classic and effective strategy. nih.govnih.gov Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its more acidic derivatives (e.g., 6-Cl-HOBt) react with the initially formed O-acylisourea to generate an active ester, which is less prone to racemization than the O-acylisourea itself. peptide.com

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are also effective, though their performance can be sequence and condition-dependent. luxembourg-bio.com

Other Reagents: The development of novel coupling reagents that avoid carboxylic acid activation altogether, such as those that activate the amino group, represents a promising approach to completely circumvent the oxazolone-mediated racemization pathway. rsc.org Reagents like (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) have also been investigated for their racemization-suppressing capabilities. rsc.org

Influence of Base:

The base used during the coupling step plays a crucial role in racemization. luxembourg-bio.com

Base Strength and Steric Hindrance: Studies have shown that weaker, sterically hindered bases are preferable to strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA). luxembourg-bio.com For instance, replacing DIPEA with bases like N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (B116444) (TMP) can significantly reduce the extent of epimerization during the coupling of Fmoc-Phg. luxembourg-bio.com The crucial step for racemization is the base-catalyzed coupling of the Fmoc-amino acid. luxembourg-bio.com

Solvent and Temperature Effects:

The reaction environment significantly impacts chiral integrity.

Solvent Polarity: The choice of solvent can influence the rate of both coupling and racemization. While polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common in peptide synthesis, their use with certain coupling reagents may not be optimal for preventing racemization. google.com

Temperature Control: Lowering the reaction temperature generally slows down the rate of racemization more than it slows the rate of the desired coupling reaction. Therefore, performing couplings at reduced temperatures is a common strategy to maintain optical purity.

Analytical Methodologies for Characterization and Process Monitoring of Fmoc D Chg Oh and Its Derivatives

Chromatographic Techniques for Purity and Identity Assessment

Chromatographic methods are central to assessing the purity of Fmoc-D-Chg-OH, capable of separating the target compound from starting materials, by-products, and enantiomeric impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the predominant technique for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is typically used, where the non-polar nature of the Fmoc and cyclohexyl groups leads to strong retention on a non-polar stationary phase, such as C18.

Detailed Research Findings: Purity analysis by HPLC is a standard quality control metric, with commercial suppliers often guaranteeing a purity of ≥98.0%. The primary goal is to resolve this compound from any potential impurities, including the corresponding L-enantiomer or residual reactants from its synthesis. During solid-phase peptide synthesis, HPLC is also an invaluable tool for monitoring the efficiency of the Fmoc deprotection step. By analyzing a small sample cleaved from the resin, chromatographers can quantify the remaining Fmoc-protected peptide versus the deprotected peptide, ensuring the reaction has gone to completion before proceeding to the next coupling step. A typical analytical run utilizes a gradient elution, starting with a higher polarity mobile phase and gradually increasing the concentration of an organic solvent like acetonitrile.

Table 1: Illustrative HPLC Parameters for this compound Purity Analysis

Parameter Typical Condition Purpose
Column C18 (e.g., 4.6 x 250 mm, 5 µm) Provides non-polar stationary phase for reversed-phase separation.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) Acidified aqueous phase to ensure protonation of the carboxylic acid.
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) Organic solvent to elute the highly retained compound.
Gradient 5% to 95% B over 20 minutes Ensures elution of all components, from polar impurities to the non-polar product.
Flow Rate 1.0 mL/min Standard flow rate for analytical columns.
Detection UV at 220 nm or 265 nm Detection of the peptide backbone (220 nm) or the Fmoc group chromophore (265 nm). reddit.com
Temperature Ambient or 30 °C Ensures reproducible retention times.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with smaller particles (typically sub-2 µm). This results in substantially higher resolution, greater sensitivity, and dramatically reduced analysis times. For complex samples, such as crude peptide mixtures containing this compound derivatives, UHPLC can provide superior separation of closely related impurities. The principles of separation are analogous to HPLC, but the instrumentation is designed to handle the much higher backpressures generated by the densely packed columns. This technique is particularly advantageous in high-throughput screening and process monitoring where rapid feedback is essential. youtube.comthermofisher.com

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques provide orthogonal information to chromatography, confirming the molecular structure of this compound and enabling its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are used to confirm the presence and connectivity of all atoms in the molecule.

Detailed Research Findings: The ¹H NMR spectrum provides a unique fingerprint of the molecule. The aromatic protons of the fluorenyl group typically appear in the downfield region (δ 7.0-8.0 ppm). The protons on the cyclohexyl ring and the α-proton of the amino acid core appear further upfield. Integration of the signal areas confirms the relative number of protons in each part of the molecule. ¹³C NMR provides complementary information, showing distinct signals for the carbonyl carbons (acid and urethane), the aromatic carbons of the Fmoc group, and the aliphatic carbons of the cyclohexyl ring. d-nb.infomdpi.com Chemical suppliers routinely use NMR to confirm that the structure of their product is consistent with that of this compound.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Regions for this compound

Moiety Atom Type Expected Chemical Shift (δ, ppm)
Fluorenyl Group Aromatic Protons (8H) 7.2 – 7.9
Aromatic Carbons 120 – 145
Methylene & Methine Carbons (-CH₂-CH-) 45 – 70
Cyclohexyl Group Aliphatic Protons (11H) 1.0 – 2.5
Aliphatic Carbons 25 – 45
Amino Acid Core α-Proton (1H) 4.0 – 4.5
α-Carbon 55 – 65
Carbonyl Groups Urethane (B1682113) & Carboxylic Acid Carbons 155 – 175

Ultraviolet-Visible (UV-Vis) Spectroscopy for Fmoc Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and robust method used for the quantification of the Fmoc group. The fluorenyl moiety possesses a strong chromophore, which absorbs UV light at specific wavelengths.

Detailed Research Findings: This technique is widely applied in SPPS to determine the loading of the first Fmoc-protected amino acid onto the resin. The Fmoc group is cleaved from a known weight of resin using a piperidine (B6355638) solution. This cleavage reaction releases a dibenzofulvene-piperidine adduct into the solution, which has a characteristic strong absorbance maximum at approximately 301 nm. nih.govnih.gov By measuring the absorbance of this solution and applying the Beer-Lambert Law (A = εcl), the concentration of the adduct can be determined, which directly corresponds to the amount of Fmoc-amino acid that was bound to the resin. biotage.com The molar extinction coefficient (ε) for this adduct is well-established, making this a reliable quantitative method. nih.govnih.gov

Table 3: Parameters for UV-Vis Quantification of Fmoc Group

Parameter Value/Condition
Analyte Dibenzofulvene-piperidine adduct
Solvent 20% Piperidine in Dimethylformamide (DMF)
Wavelength of Max. Absorbance (λmax) ~301 nm (secondary max at ~290 nm) nih.govnih.gov
Molar Extinction Coefficient (ε) at 301 nm ~7800 - 8021 L mol⁻¹ cm⁻¹ nih.gov
Application Quantification of resin loading in SPPS.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. By passing infrared radiation through a sample, the vibrations of specific covalent bonds can be observed as absorption bands at characteristic frequencies.

Detailed Research Findings: The IR spectrum of this compound displays a combination of absorption bands that confirm its key structural features. The carboxylic acid functional group is identified by a very broad O-H stretching band and a sharp carbonyl (C=O) stretch. The Fmoc protecting group contributes bands corresponding to the urethane C=O and N-H bonds, as well as aromatic C-H and C=C stretches. The cyclohexyl group is confirmed by the presence of aliphatic C-H stretching bands. masterorganicchemistry.comspectroscopyonline.com

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (very broad)
C=O Stretch 1700 - 1730 (strong, sharp)
Urethane (Fmoc) N-H Stretch 3200 - 3400 (medium)
C=O Stretch ~1690 - 1720 (strong, sharp)
Aromatic Ring (Fmoc) C-H Stretch 3000 - 3100
C=C Stretch 1450 - 1600
Aliphatic (Cyclohexyl) C-H Stretch 2850 - 2950

Near-Infrared (NIR) Spectroscopy for Real-Time Reaction Monitoring

Near-Infrared (NIR) spectroscopy has emerged as a powerful Process Analytical Technology (PAT) tool for the non-invasive, real-time monitoring of solid-phase peptide synthesis (SPPS). rsc.orgresearchgate.net This technique allows for the direct observation of reaction progress on the solid support, minimizing the need for sample removal and offline analysis.

In the context of incorporating this compound, NIR spectroscopy can monitor key events in the synthesis cycle. The coupling of this compound to the resin-bound peptide can be followed by observing the decrease in the intensity of the NIR band corresponding to the free amine group on the resin (typically around 1529 nm) and the simultaneous increase of the amide band (around 1483 nm) as the peptide bond is formed. nih.gov Conversely, the deprotection step, where the Fmoc group is removed to allow for the next coupling reaction, can be monitored by observing the reappearance of the amine band. nih.gov

The bulky cyclohexyl side chain of this compound can potentially lead to slower coupling kinetics or aggregation. Real-time monitoring with NIR spectroscopy enables the precise determination of the reaction endpoint, ensuring complete coupling and helping to optimize reaction times and reagent usage. rsc.org While specific studies on this compound are not prevalent, the principles established for other amino acids, such as Fmoc-D-Ala-OH, are directly applicable. researchgate.net

Table 1: Representative NIR Wavelengths for Monitoring SPPS

ProcessKey Functional GroupApproximate Wavelength (nm)Expected Change
Amino Acid CouplingFree Amine (N-H)1529Decrease in Absorbance
Amino Acid CouplingAmide (N-H)1483Increase in Absorbance
Fmoc DeprotectionFree Amine (N-H)1529Increase in Absorbance

Note: The exact wavelengths may vary slightly depending on the specific resin and peptide sequence.

Mass Spectrometry (MS) for Molecular Confirmation and Derivatization Analysis

Mass spectrometry is an indispensable tool for the definitive identification and structural characterization of this compound and its peptide derivatives. It provides precise molecular weight information and fragmentation data that confirms the covalent structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive detection and identification capabilities of mass spectrometry. This technique is routinely used to assess the purity of this compound and to analyze the crude and purified products of peptide synthesis.

A reversed-phase HPLC method is typically employed to separate the target compound from any impurities, such as deletion sequences or products of incomplete deprotection. The eluent from the HPLC is then introduced into the mass spectrometer, which provides the mass-to-charge ratio (m/z) of the components in each chromatographic peak. For this compound, the expected molecular ion peak would correspond to its calculated molecular weight. LC-MS is also invaluable for monitoring the progress of derivatization reactions involving this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI MS) provides highly accurate mass measurements, often to within a few parts per million (ppm). rsc.orgnih.gov This level of precision allows for the unambiguous determination of the elemental composition of this compound, confirming its molecular formula. rsc.org

In addition to accurate mass measurement of the parent molecule, tandem mass spectrometry (MS/MS) capabilities of HR-ESI MS can be used to fragment the molecule and analyze the resulting product ions. The fragmentation pattern provides detailed structural information, confirming the connectivity of the Fmoc protecting group, the cyclohexylglycine core, and the carboxylic acid. For peptides incorporating this compound, HR-ESI MS/MS can be used to verify the amino acid sequence. nih.gov The fragmentation of the Fmoc group itself can also be characteristic. nih.gov

Table 2: Expected HR-ESI MS Data for this compound

IonFormulaCalculated m/z
[M+H]⁺C₂₃H₂₆NO₄⁺380.1856
[M+Na]⁺C₂₃H₂₅NNaO₄⁺402.1676
[M-H]⁻C₂₃H₂₄NO₄⁻378.1711

Note: M represents the neutral molecule this compound.

Chiral Analysis for Optical Purity Determination

The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, it is critical to ensure the enantiomeric purity of this compound. Chiral high-performance liquid chromatography (HPLC) is the most common method for determining the optical purity of Fmoc-protected amino acids. phenomenex.comphenomenex.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the chiral resolution of Fmoc-amino acids under reversed-phase conditions. phenomenex.com The sample is injected onto the chiral column, and the two enantiomers are eluted at different retention times. The enantiomeric excess (% ee) can be calculated from the relative peak areas of the D- and L-enantiomers. heraldopenaccess.us

Table 3: Representative Chiral HPLC Method Parameters for Fmoc-Amino Acids

ParameterCondition
ColumnPolysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2) phenomenex.com
Mobile PhaseAcetonitrile / Water with 0.1% Trifluoroacetic Acid phenomenex.com
Flow Rate1.0 mL/min phenomenex.com
DetectionUV at 220 nm phenomenex.com
Expected ResultBaseline separation of D- and L-enantiomers

Quantitative Analysis of Free Amino Groups and Resin Loading

Accurate quantification of the number of reactive sites (free amino groups) on the solid support is essential for efficient solid-phase peptide synthesis. This value, known as resin loading, dictates the amount of reagents required for the coupling steps. acs.orgpeptide.com

One of the most common methods for determining the loading of an Fmoc-protected amino acid onto a resin is the spectrophotometric quantification of the dibenzofulvene-piperidine adduct formed upon cleavage of the Fmoc group. imperial.ac.uknih.gov A known weight of the this compound-loaded resin is treated with a solution of piperidine in dimethylformamide (DMF). peptide.com The Fmoc group is cleaved, and the resulting dibenzofulvene reacts with piperidine to form an adduct that has a strong UV absorbance at approximately 301 nm. peptide.commdpi.com The resin loading can then be calculated using the Beer-Lambert law.

The Kaiser test, or ninhydrin (B49086) test, is a qualitative or quantitative colorimetric assay used to detect the presence of free primary amines on the resin. bohrium.comthermofisher.compeptide.com A small sample of the resin is heated with a solution of ninhydrin. ub.edu The appearance of an intense blue color indicates the presence of free amines, signifying either incomplete coupling in the previous step or successful deprotection. A quantitative version of the ninhydrin test can be performed by extracting the colored compound and measuring its absorbance spectrophotometrically. bohrium.com

Table 4: Example Calculation of Resin Loading via Fmoc Cleavage

ParameterValue
Absorbance at 301 nm (A₃₀₁)0.585
Volume of Cleavage Solution (V)1 mL
Dilution Factor (d)10
Molar Extinction Coefficient (ε)7800 L·mol⁻¹·cm⁻¹ peptide.com
Cuvette Path Length (w)1 cm
Weight of Resin (M)0.010 g
Calculated Loading (L) (mmol/g) 0.75

Formula: L = (A₃₀₁ * V * d) / (ε * w * M) peptide.com

Computational and Molecular Modeling Studies

Computational and molecular modeling studies provide valuable insights into the conformational preferences and interaction potentials of this compound that are not easily accessible through experimental methods alone. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule in different solvent environments. mdpi.comescholarship.orgresearchgate.net

These simulations can help to understand how the bulky cyclohexyl group and the aromatic Fmoc group influence the local peptide backbone conformation. This information is particularly relevant for predicting and understanding potential difficulties in peptide synthesis, such as aggregation phenomena, which can be promoted by specific secondary structures. nih.gov Modeling the interaction of this compound with other molecules, such as the growing peptide chain or the solid support, can aid in optimizing coupling conditions and understanding the mechanisms of chiral recognition on a stationary phase. While specific molecular modeling studies on this compound are not widely published, the methodologies are well-established and can be readily applied. mdpi.com

Q & A

Q. What computational tools aid in predicting the solubility and aggregation propensity of peptides containing this compound?

  • Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model peptide-solvent interactions. Tools like PepFold predict solubility based on hydrophobicity scales, while AGGRESCAN identifies aggregation-prone regions influenced by the Chg side chain’s conformational rigidity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.